3,6-Dibromo-5-methyl-1H-indazole CAS number and molecular weight
3,6-Dibromo-5-methyl-1H-indazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,6-Dibromo-5-methyl-1H-indazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and safety considerations, and explores its prospective role in drug discovery based on the activities of structurally related indazole derivatives.
Core Compound Identification and Properties
CAS Number: 1000342-39-1[1][2]
Molecular Formula: C₈H₆Br₂N₂[1]
Molecular Weight: 289.95 g/mol [1]
Physicochemical Data
| Property | Value | Source |
| Boiling Point (Predicted) | 399.6 ± 37.0 °C | [1] |
| Density (Predicted) | 2.017 ± 0.06 g/cm³ | [1] |
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] This is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4][5] The introduction of bromine atoms and a methyl group, as seen in 3,6-Dibromo-5-methyl-1H-indazole, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.
Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., axitinib, pazopanib), and have shown promise as anti-inflammatory, antimicrobial, and neurological agents.[4][5][6]
Synthesis Strategies for Substituted Indazoles
A potential synthetic pathway could start from a substituted toluene derivative, which is then brominated and subsequently converted to the indazole ring system. For instance, a common method for indazole synthesis is the Jacobsen-Katsuki reaction or variations involving the cyclization of ortho-substituted anilines.
A generalized workflow for the synthesis of a substituted indazole is depicted below:
Caption: Generalized synthetic workflow for substituted indazoles.
Potential Applications in Drug Development
Given the broad biological activities of bromo-substituted indazole derivatives, 3,6-Dibromo-5-methyl-1H-indazole represents a valuable scaffold for the development of novel therapeutic agents. The presence of two bromine atoms offers opportunities for further chemical modification through cross-coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Potential therapeutic areas for derivatives of 3,6-Dibromo-5-methyl-1H-indazole include:
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Oncology: Many indazole derivatives exhibit potent anti-cancer activity by inhibiting various protein kinases.[6]
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Neurological Disorders: The indazole scaffold has been explored for the development of agents targeting neurological conditions.
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Infectious Diseases: Bromo-indazole compounds have shown potential as antimicrobial and antifungal agents.[3]
The logical progression of utilizing this scaffold in a drug discovery program is outlined below:
Caption: Drug discovery workflow utilizing the indazole scaffold.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for 3,6-Dibromo-5-methyl-1H-indazole is not currently available in the public domain. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine atoms.
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the bromine atoms will exhibit characteristic shifts.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (289.95 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3,6-Dibromo-5-methyl-1H-indazole is not widely available. However, based on the data for other halogenated and heterocyclic compounds, the following general safety precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials.
It is imperative to consult a comprehensive and compound-specific MSDS before handling this chemical.
Conclusion
3,6-Dibromo-5-methyl-1H-indazole is a chemical entity with significant potential, particularly in the realm of medicinal chemistry. While specific experimental data for this compound remains limited, its structural features, including the privileged indazole scaffold and the presence of versatile bromine substituents, make it a compelling starting point for the design and synthesis of novel bioactive molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.
References
Sources
- 1. 3,6-Dibromo-5-methyl-1H-indazole_cas号1000342-39-1_3,6-dibromo-5-methyl-2H-indazole_分子式_结构式_分子量|CAS标准 - CAS信息网 [cas-news.com]
- 2. 3,6-DIBROMO-5-METHYL (1H)INDAZOLE CAS#: 1000342-39-1 [m.chemicalbook.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
